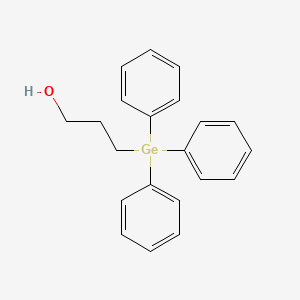

3-(Triphenylgermyl)propan-1-ol

Description

3-(Triphenylgermyl)propan-1-ol is an organogermanium compound characterized by a propan-1-ol backbone substituted with a triphenylgermyl group. Organogermanium compounds are of interest in materials science and catalysis due to their unique electronic and steric effects.

Properties

CAS No. |

797-69-3 |

|---|---|

Molecular Formula |

C21H22GeO |

Molecular Weight |

363.0 g/mol |

IUPAC Name |

3-triphenylgermylpropan-1-ol |

InChI |

InChI=1S/C21H22GeO/c23-18-10-17-22(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16,23H,10,17-18H2 |

InChI Key |

NWXFXDDZTDZBNH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[Ge](CCCO)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Triphenylgermyl)propan-1-ol typically involves the reaction of triphenylgermanium chloride with a suitable propanol derivative under controlled conditions. One common method includes the use of a Grignard reagent, such as phenylmagnesium bromide, to react with germanium tetrachloride, followed by the addition of propanol to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as distillation and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Triphenylgermyl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different organogermanium derivatives.

Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Acidified potassium dichromate (VI) is commonly used for the oxidation of the hydroxyl group.

Reduction: Lithium aluminum hydride (LiAlH4) is often employed for reduction reactions.

Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Various reduced organogermanium compounds.

Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

3-(Triphenylgermyl)propan-1-ol has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other organogermanium compounds.

Biology: Investigated for its potential biological activity and effects on cellular processes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Triphenylgermyl)propan-1-ol involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can alter membrane fluidity and permeability, leading to changes in cellular function. Additionally, it may interact with specific proteins and pathways involved in inflammation and cancer progression.

Comparison with Similar Compounds

Substituent Diversity and Structural Features

Key Observations :

- Electron-Withdrawing Groups : Compounds like 1-(3,5-bis(trifluoromethyl)phenyl)propan-1-ol () exhibit enhanced stability and lipophilicity due to CF₃ groups, which may contrast with the electron-donating triphenylgermyl group.

- Organometallic vs. Organic Substituents: The triphenylgermyl group in the target compound likely confers distinct steric and electronic properties compared to purely organic substituents (e.g., halogens in or thioethers in ).

Key Observations :

Key Observations :

- Organoleptic Properties: 3-(methylsulphanyl)propan-1-ol contributes to wine flavor, contrasting with the likely inert role of triphenylgermyl derivatives in materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.